Product packaging for Calcium dibutan-2-olate(Cat. No.:CAS No. 7726-52-5)

Calcium dibutan-2-olate

Cat. No.: B12652330
CAS No.: 7726-52-5
M. Wt: 186.31 g/mol
InChI Key: JMGOMFCHJYZMFS-UHFFFAOYSA-N
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Description

Contextual Significance of Calcium Alkoxide Chemistry in Contemporary Synthesis and Catalysis

Calcium alkoxides, the class of compounds to which Calcium dibutan-2-olate belongs, are of considerable importance in modern chemical synthesis and catalysis. Due to calcium's abundance, low cost, and low toxicity, its compounds are highly attractive as sustainable alternatives to the more traditionally used and often more toxic or expensive heavy metal catalysts. rsc.org

Calcium alkoxides have demonstrated significant catalytic activity in a variety of organic transformations. One of the most prominent areas of application is in ring-opening polymerization (ROP) of cyclic esters, such as lactides and ε-caprolactone, to produce biodegradable polyesters like polylactide (PLA). rsc.orgpsu.edu The catalytic activity of calcium-based systems in these reactions is often comparable to that of other metal-based catalysts. rsc.org Furthermore, calcium alkoxides, often in combination with other ligands, have been employed in a range of other catalytic reactions including:

Hydroelementation reactions rsc.org

Hydrogenation reactions rsc.org

Dehydrocoupling rsc.org

Enantioselective catalysis rsc.org

Cyclic carbonate formation rsc.org

The reactivity of calcium alkoxides stems from the highly polarized Ca-O bond, which imparts strong basicity and nucleophilicity to the alkoxide group. wikipedia.org This reactivity can be tuned by modifying the steric and electronic properties of the alkoxide ligand.

Evolution of Organocalcium Chemistry and the Role of Alkoxide Ligands

The development of organocalcium chemistry has been historically slower than that of its lighter group 2 counterpart, magnesium (the basis of Grignard reagents). This is largely due to the challenges associated with the synthesis and handling of organocalcium compounds. Calcium metal is relatively inert, making its activation for direct synthesis difficult, while the resulting organocalcium compounds are often highly reactive and can be unstable, sometimes reacting with common solvents like ethers. wikipedia.orgresearchgate.netresearchgate.net

Early research in organocalcium chemistry often struggled with poorly characterized and highly aggregated species. A significant breakthrough came with the use of bulky ligands, which kinetically stabilize the calcium center, preventing unwanted side reactions and leading to the isolation and structural characterization of well-defined, often monomeric, organocalcium complexes. researchgate.net Alkoxide ligands have been central to this evolution. The use of sterically demanding alkoxides has several advantages:

Stabilization: Bulky alkoxide ligands can shield the reactive calcium center, enhancing the stability of the complex. researchgate.net

Solubility: The organic nature of the ligands can improve the solubility of the calcium complexes in common organic solvents, which is crucial for their application in homogeneous catalysis.

Tunability: The electronic and steric properties of the alkoxide can be systematically varied to fine-tune the reactivity and selectivity of the catalyst.

The synthesis of calcium alkoxides can be achieved through several routes, including the direct reaction of calcium metal with the corresponding alcohol. psu.edu However, this reaction can be slow due to the low reactivity of bulk calcium metal. The use of activated calcium, for instance, by dissolving the metal in liquid ammonia, can significantly improve the reaction rate and yield. psu.edu Another approach involves the reaction of calcium carbide with alcohols. google.com

Identification of Key Research Gaps and Emerging Opportunities for this compound

While the field of calcium catalysis is expanding rapidly, specific research into this compound is not yet prominent in the scientific literature. This absence of dedicated studies itself highlights a significant research gap and a corresponding opportunity. Based on the current state of calcium alkoxide chemistry, several promising avenues for investigation can be identified for this compound.

Key Research Gaps:

Synthesis and Characterization: There is a lack of published, optimized, and well-characterized synthetic routes specifically for this compound. Establishing a reliable synthesis is the first critical step for any further investigation.

Structural Elucidation: The solid-state and solution-state structures of this compound are unknown. Understanding its degree of aggregation (i.e., whether it exists as a monomer, dimer, or larger oligomer) is crucial for understanding its reactivity.

Catalytic Activity: The catalytic potential of this compound in various organic transformations has not been explored. Its efficacy in established calcium-catalyzed reactions, such as the ring-opening polymerization of lactide, remains to be determined.

Emerging Opportunities:

Catalyst for Polymerization: Given the success of other simple calcium alkoxides in the ring-opening polymerization of cyclic esters, this compound is a prime candidate for investigation as a catalyst in this area. rsc.orgpsu.edu Its performance could be compared with other known calcium alkoxide catalysts to understand the effect of the butan-2-olate ligand.

Precursor for Materials Synthesis: Calcium alkoxides can serve as precursors for the synthesis of calcium-containing materials, such as calcium carbonate (CaCO3) for consolidation of carbonate rocks or in the preparation of mixed-metal oxides. psu.edursc.org this compound could be explored as a precursor in sol-gel or other material synthesis processes.

Component of Binary Catalyst Systems: Simple alkoxides are sometimes used in conjunction with other ligands or co-catalysts to generate highly active catalytic systems. frontiersin.org Investigating this compound in such binary systems could unlock novel reactivity and selectivity.

Fundamental Reactivity Studies: As a relatively simple and well-defined alkoxide (once synthesized and characterized), this compound could serve as a model compound for fundamental studies of the reactivity of calcium alkoxides, contributing to a deeper understanding of the mechanisms of calcium-catalyzed reactions.

Below is a table summarizing some key properties of this compound.

PropertyValue
Chemical Formula C8H18CaO2
CAS Number 7726-52-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18CaO2 B12652330 Calcium dibutan-2-olate CAS No. 7726-52-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7726-52-5

Molecular Formula

C8H18CaO2

Molecular Weight

186.31 g/mol

IUPAC Name

calcium;butan-2-olate

InChI

InChI=1S/2C4H9O.Ca/c2*1-3-4(2)5;/h2*4H,3H2,1-2H3;/q2*-1;+2

InChI Key

JMGOMFCHJYZMFS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[O-].CCC(C)[O-].[Ca+2]

Origin of Product

United States

Synthetic Strategies and Mechanistic Pathways for Calcium Dibutan 2 Olate Formation

Direct Synthesis Methodologies for Calcium Dibutan-2-olate

Direct synthesis methods involve the reaction of a suitable calcium source directly with butan-2-ol. These methods are often favored for their straightforwardness and atom economy.

The most common precursor for the synthesis of calcium alkoxides is a reactive form of calcium metal or a calcium salt that can be readily converted. A potential direct synthesis route for this compound involves the reaction of butan-2-ol with calcium carbide. This method is highlighted in a patent for preparing calcium alkoxides, suggesting its general applicability to various alcohols, including monohydric alcohols like butan-2-ol google.com.

The reaction can be represented as: CaC₂ + 2 CH₃CH(OH)CH₂CH₃ → Ca(OCH(CH₃)CH₂CH₃)₂ + C₂H₂

Optimized Reaction Conditions: The efficiency of this reaction is contingent upon several factors. While specific optimized conditions for this compound are not extensively documented, general principles for alkoxide synthesis suggest the following:

Temperature: The reaction may require heating to proceed at a reasonable rate. The optimal temperature would need to be determined empirically to balance reaction kinetics against potential side reactions or decomposition.

Pressure: The reaction is typically carried out at atmospheric pressure, though adjustments may be necessary to control the release of acetylene (B1199291) gas.

Stoichiometry: A stoichiometric or slight excess of butan-2-ol is generally used to ensure complete conversion of the calcium source.

A data table summarizing the reactant precursors is provided below:

Reactant PrecursorFormulaRole in Synthesis
Calcium CarbideCaC₂Source of Calcium
Butan-2-olCH₃CH(OH)CH₂CH₃Provides the butan-2-olate ligand

The choice of solvent can significantly impact the reaction rate, yield, and purity of the final product. For the synthesis of calcium alkoxides, an inert solvent is often preferred to prevent unwanted side reactions.

Solvent Systems: The solvent should ideally be one in which the reactants have some solubility and which does not react with the strong base (the alkoxide product) being formed. A study on the dissolution of calcium hydroxide (B78521) in mixed solvent systems demonstrated that the solubility and thermodynamic parameters are significantly affected by the solvent composition researchgate.net. While this study does not directly involve this compound, it underscores the importance of solvent selection in calcium compound chemistry. For the synthesis of this compound, a non-protic, inert solvent such as toluene (B28343) or hexane (B92381) could be suitable.

Additives: Additives can be employed to enhance the reaction rate or to improve the solubility of the calcium precursor. For instance, in the synthesis of aluminum sec-butoxide, a related metal alkoxide, a catalyst such as mercuric iodide was used to facilitate the dissolution reaction researchgate.net. While the use of such catalysts for calcium alkoxide synthesis is not well-documented, it represents a potential area for optimization.

The following table summarizes the potential influence of solvents and additives:

FactorPotential Influence on Reaction Efficacy
Solvent Polarity Can affect the solubility of reactants and the stability of intermediates.
Solvent Protic/Aprotic Nature Protic solvents may react with the alkoxide product, hence aprotic solvents are generally preferred.
Catalysts/Additives May increase the reaction rate by activating the calcium surface or facilitating the dissolution process.

Indirect Synthetic Routes via Calcium Intermediate Complexes

Indirect methods for synthesizing this compound involve the use of pre-formed calcium-containing complexes, which then undergo further reactions to yield the desired product. These routes can offer greater control over the reaction and may be necessary when direct methods are not feasible.

Transmetalation is a common strategy in organometallic chemistry involving the transfer of a ligand from one metal to another. In the context of this compound synthesis, a potential transmetalation route would involve reacting a calcium salt with a butan-2-olate salt of a more electropositive metal.

A general representation of this process is: M(OCH(CH₃)CH₂CH₃)₂ + CaCl₂ → Ca(OCH(CH₃)CH₂CH₃)₂ + MCl₂ (where M is a more electropositive metal)

Research on alkylzinc-mediated transmetalation of a calcium hydride has demonstrated the feasibility of exchanging ligands on a calcium center rsc.org. This suggests that similar transmetalation strategies could be employed to introduce the butan-2-olate ligand.

Ligand exchange reactions in pre-existing calcium organometallic frameworks provide another avenue for the synthesis of this compound. This approach involves the substitution of a ligand in a calcium complex with the butan-2-olate group.

For example, a calcium complex with a labile ligand (L) could react with butan-2-ol: CaL₂ + 2 CH₃CH(OH)CH₂CH₃ → Ca(OCH(CH₃)CH₂CH₃)₂ + 2 HL

The success of this method depends on the relative bond strengths and the lability of the leaving group (L). While specific examples for this compound are scarce, the principles of ligand exchange are well-established in the chemistry of metal-organic frameworks (MOFs), where post-synthetic metal and ligand exchange are used to modify the properties of the framework mdpi.com.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. nih.govdergipark.org.tr The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. nih.gov

When considering the synthesis of this compound, several green chemistry principles can be applied:

Prevention of Waste: Designing synthetic routes that generate minimal byproducts is a key goal. The direct reaction of calcium metal with butan-2-ol, which produces only hydrogen gas as a byproduct, is an example of a waste-minimizing approach.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The direct synthesis method generally exhibits high atom economy.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. nih.gov Exploring solvent-free reaction conditions or the use of benign solvents like water (if compatible with the reaction) would be a green approach.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. nih.gov Microwave-assisted synthesis is another green technique that can lead to faster reactions with lower energy input. nih.gov

Use of Renewable Feedstocks: If butan-2-ol can be derived from renewable biomass sources, it would contribute to a more sustainable synthesis process. nih.gov

The following table outlines the application of key green chemistry principles to the synthesis of this compound:

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Prioritize synthetic routes that produce minimal or no waste over those that require extensive purification or generate harmful byproducts. nih.gov
Atom Economy Favor reactions, such as addition reactions, that incorporate the maximum number of atoms from the reactants into the final product. nih.gov
Less Hazardous Chemical Syntheses Select reagents and synthetic pathways that use and generate substances with little to no toxicity to humans and the environment. nih.gov
Safer Solvents and Auxiliaries Minimize the use of auxiliary substances like solvents, or choose safer alternatives. nih.gov
Design for Energy Efficiency Aim for reaction conditions at ambient temperature and pressure to reduce energy requirements. nih.gov

Development of Solvent-Free or Low-Environmental-Impact Approaches

The development of environmentally benign synthetic routes for calcium alkoxides is a significant area of research, moving away from traditional methods that may involve reactive metals and volatile organic solvents. A promising low-impact approach involves utilizing calcium oxide (CaO) or calcium hydroxide (Ca(OH)2) as starting materials, which can be sourced sustainably.

One green strategy is the use of CaO derived from natural, renewable sources such as waste oyster shells, mussel shells, or eggshells. mdpi.commdpi.com These materials, primarily composed of calcium carbonate (CaCO3), are converted to CaO through a process of calcination at high temperatures (e.g., 750-900 °C). mdpi.comdownloadmaghaleh.com This method transforms waste into a valuable chemical precursor, reducing landfill burden and providing a low-cost, eco-friendly source of calcium oxide. mdpi.comnih.gov The resulting CaO can then be reacted directly with butan-2-ol to form this compound.

Solvent-free approaches, such as mechanochemical synthesis, offer another avenue for reducing environmental impact. This technique involves the direct grinding or milling of solid reactants, such as calcium hydroxide, with butan-2-ol. The mechanical energy supplied can overcome activation barriers and facilitate the reaction in the absence of a bulk solvent, minimizing waste. While specific studies on the mechanochemical synthesis of this compound are not prevalent, the application of this method for other solid-state reactions suggests its potential viability. tudelft.nl

Furthermore, research into "green" procedures highlights the advantages of minimizing hazardous chemicals and complex instrumentation, focusing on cost-effective and efficient synthesis pathways. saudijournals.com The reaction of calcium carbide with alcohols has also been explored as a method to produce calcium alkoxides, offering an alternative to syntheses involving highly reactive calcium metal. google.com

Atom Economy and Sustainable Catalytic Enhancements

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org The ideal atom economy is 100%, signifying that no atoms are wasted as byproducts. wordpress.comnih.gov Designing syntheses with high atom economy is crucial for sustainable chemical manufacturing, as it minimizes waste at the molecular level. wordpress.com

The synthesis of this compound from calcium hydroxide and butan-2-ol demonstrates a favorable atom economy:

Ca(OH)₂ + 2 CH₃CH(OH)CH₂CH₃ → Ca(OCH(CH₃)CH₂CH₃)₂ + 2 H₂O

In this reaction, the only byproduct is water, which is environmentally benign. The atom economy can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100%

This high degree of atom efficiency is characteristic of addition and certain substitution reactions where all or most reactant atoms are utilized in the final product. nih.gov

Kinetic and Thermodynamic Aspects of this compound Synthesis

Reaction Rate Determination and Activation Energy Analysis

Studies on the formation of similar short-chain calcium alkoxides, such as calcium ethoxide and calcium isopropoxide, from calcium hydroxide and the corresponding alcohols provide significant insight into the kinetics of this compound synthesis. nih.gov Research has shown that Ca(OH)₂ nanoparticles react with ethanol (B145695) and isopropanol (B130326) to form the respective calcium alkoxides. acs.org The transformation follows Arrhenius behavior, meaning the reaction rate increases with temperature in a predictable manner. nih.govresearchgate.net

The activation energy (Ea), which is the minimum energy required to initiate the reaction, has been determined for these analogous reactions. This value is crucial for understanding the temperature sensitivity of the reaction rate. mdpi.com

Calcium AlkoxideApparent Activation Energy (Ea)Reference
Calcium Ethoxide29 ± 4 kJ/mol nih.govresearchgate.net
Calcium Isopropoxide37 ± 6 kJ/mol nih.govresearchgate.net
Calcium Lactate (from Glycerol and Ca(OH)₂)44.3 kJ/mol mdpi.com

Based on these findings, the synthesis of this compound from calcium hydroxide is expected to exhibit similar kinetic behavior, with an activation energy likely in the same range. The reaction rate can be determined by monitoring the consumption of reactants or the formation of the product over time under controlled conditions of temperature and concentration. researchgate.net The relatively low activation energies suggest that the reaction can proceed by overcoming a mild energy barrier. mdpi.com

Elucidation of Rate-Limiting Steps and Reaction Intermediates

By analogy, the reaction between calcium hydroxide and butan-2-ol likely proceeds through the formation of a mixed hydroxide-alkoxide intermediate, such as Ca(OH)(O-butan-2-yl) . This species would be an initial product before the replacement of the second hydroxide group. The identification of such intermediates is challenging due to their transient nature but is key to a complete understanding of the reaction mechanism. lumenlearning.com Spectroscopic methods are often employed to detect these fleeting species under reaction conditions. lumenlearning.com

Advanced Structural Characterization and Spectroscopic Investigations of Calcium Dibutan 2 Olate Complexes

High-Resolution X-ray Crystallography for Solid-State Structural Elucidation

High-resolution X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For calcium dibutan-2-olate, this technique would provide critical insights into its solid-state structure, from the immediate coordination environment of the calcium ions to the broader supramolecular architecture.

Determination of Calcium Coordination Geometries and Bond Topologies

The calcium ion (Ca²⁺) is known for its flexible coordination sphere, commonly exhibiting coordination numbers ranging from 6 to 8, although other values are possible. figshare.com This flexibility allows it to adopt various geometries, such as octahedral and pentagonal bipyramidal, depending on the steric and electronic properties of its ligands. mdpi.com

In the case of this compound, the butan-2-olate anion acts as a ligand, bonding to the calcium center through its oxygen atom. The ionic radius of Ca²⁺ is significantly larger than that of lighter alkaline earth metals like magnesium, influencing its preference for higher coordination numbers. libretexts.org The Ca²⁺-oxygen bond distances are expected to fall within the typical range of 2.30 to 2.50 Å. libretexts.org The specific coordination geometry would be a balance between maximizing electrostatic interactions and minimizing steric hindrance from the bulky butan-2-olate groups. It is plausible that this compound would exhibit a coordination number of 6, leading to a distorted octahedral geometry.

Interactive Table: Predicted Crystallographic Parameters for a Hypothetical Monomeric Ca(OBu)₂ Core
ParameterPredicted Value/GeometryBasis of Prediction
Coordination Number (CN) 6Common for Ca²⁺ with moderately bulky alkoxides, balancing steric and electronic factors. libretexts.org
Coordination Geometry Distorted OctahedralA common geometry for 6-coordinate complexes, distortion arises from the non-symmetrical butan-2-olate ligand. mdpi.com
Ca-O Bond Length ~2.4 ÅAverage distance observed in numerous calcium complexes with oxygen-donor ligands. libretexts.org
O-Ca-O Bond Angle 90° and 180° (idealized)Angles would deviate from ideal values due to steric repulsion between the bulky butan-2-olate ligands.

Analysis of Supramolecular Assembly and Extended Network Structures

Metal alkoxides rarely exist as simple monomeric units in the solid state. wikipedia.org The alkoxide ligand is an excellent bridging ligand, connecting multiple metal centers to form oligomeric or polymeric structures. This aggregation is a key feature of their supramolecular chemistry. For this compound, it is highly probable that the butan-2-olate ligands bridge adjacent calcium centers, leading to the formation of extended networks.

These assemblies can range from simple dimers and tetramers to complex polynuclear clusters. researchgate.net The specific structure, often referred to as a "supramolecular assembly," is dictated by factors such as the steric bulk of the alkyl group and the presence of any coordinating solvents. The butan-2-olate ligand, being bulkier than ethoxide or methoxide, might favor smaller aggregates compared to the extended polymeric chains seen in simpler calcium alkoxides. The resulting structure could be a cubane-like tetramer, [Ca₄(μ₃-OR)₄], or other complex arrangements stabilized by bridging alkoxide groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Dynamics

NMR spectroscopy is an unparalleled tool for investigating the structure and behavior of molecules in solution. A multinuclear approach would be essential to fully characterize this compound.

Multinuclear NMR (e.g., ¹H, ¹³C, ⁴³Ca) for Ligand Environment and Stoichiometry

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra would confirm the structure of the butan-2-olate ligand. The ¹H NMR spectrum of free butan-2-ol shows five distinct proton environments. docbrown.info Upon coordination to calcium, the proton on the carbon bearing the oxygen (H-C-O) would experience the most significant change in its chemical shift, likely shifting downfield due to the electron-withdrawing effect of the Ca²⁺ ion. Similarly, the ¹³C NMR spectrum of butan-2-ol shows four unique carbon signals. docbrown.info The carbon atom bonded to oxygen (C-O) would exhibit the largest downfield shift upon complexation. The magnitude of these shifts can provide information about the electronic environment of the ligand.

⁴³Ca NMR: Direct observation of the calcium center is possible through ⁴³Ca NMR. However, this technique presents significant challenges. ⁴³Ca is the only NMR-active calcium isotope, but it has a very low natural abundance (0.135%), a low gyromagnetic ratio, and is a quadrupolar nucleus (spin I = 7/2), which can lead to broad signals. nih.govnih.gov Despite these difficulties, ⁴³Ca NMR is highly informative. The isotropic chemical shift of ⁴³Ca is sensitive to the coordination number and the average Ca-O bond distance, making it a powerful probe of the calcium binding environment. nih.gov For a calcium alkoxide complex, the chemical shift would provide direct evidence of the coordination sphere around the calcium ion.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound in a Non-coordinating Solvent
NucleusGroupPredicted δ (ppm)Rationale for Prediction
¹H CH₃ (terminal)~0.9 - 1.0Similar to free butan-2-ol, minimal influence from the distant Ca²⁺ center. docbrown.info
¹H CH (adjacent to C-O)~1.2 - 1.3Similar to free butan-2-ol. docbrown.info
¹H CH₂~1.5 - 1.7Minor downfield shift compared to free butan-2-ol due to inductive effects. docbrown.info
¹H CH-O> 3.8Significant downfield shift from the ~3.8 ppm in free butan-2-ol due to coordination with Ca²⁺. docbrown.info
¹³C CH₃ (terminal)~10 - 11Similar to the ~10.0 ppm in free butan-2-ol. docbrown.info
¹³C CH (adjacent to C-O)~22 - 24Similar to the ~22.8 ppm in free butan-2-ol. docbrown.info
¹³C CH₂~32 - 34Minor downfield shift from the ~32.1 ppm in free butan-2-ol. docbrown.info
¹³C CH-O> 70Significant downfield shift from the ~69.3 ppm in free butan-2-ol, indicating direct coordination to the electrophilic Ca²⁺ center. docbrown.info
⁴³Ca Ca²⁺-20 to +50This broad range is typical for ⁴³Ca and is highly dependent on coordination number, ligand type, and solvent. The exact value would be a fingerprint of the specific complex. nih.gov

Dynamic NMR Studies of Ligand Exchange and Fluxional Processes

In solution, the oligomeric structures of calcium alkoxides can undergo dynamic processes, such as ligand exchange. nih.gov These processes can occur on the NMR timescale and can be studied using dynamic NMR (DNMR) techniques, which typically involve recording spectra at various temperatures. libretexts.org

For a potential oligomer of this compound, there could be an equilibrium between different aggregated species or an exchange between terminal and bridging butan-2-olate ligands. At low temperatures, this exchange may be slow, resulting in separate NMR signals for the distinct ligand environments. As the temperature is increased, the rate of exchange increases. This can cause the NMR peaks to broaden, coalesce, and eventually sharpen into a single, time-averaged signal at high temperatures. libretexts.org Analyzing the changes in the lineshape of the NMR signals as a function of temperature allows for the determination of the kinetic parameters (activation energy, rate constants) of these fluxional processes. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Coordination Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and gaining insight into the nature of the metal-ligand bond.

For this compound, the most informative regions of the vibrational spectra would be those corresponding to the C-O and Ca-O stretching modes.

C-O Stretching Vibration: In free butan-2-ol, the C-O stretching vibration appears as a strong band in the FT-IR spectrum, typically in the range of 1100-1000 cm⁻¹. docbrown.info Upon coordination of the oxygen atom to the calcium ion, electron density is drawn away from the C-O bond, weakening it. This weakening of the bond is expected to cause a shift of the C-O stretching frequency to a lower wavenumber (a red shift). The magnitude of this shift can be correlated with the strength of the Ca-O interaction.

Ca-O Stretching Vibration: The direct evidence of coordination is the appearance of new vibrational modes at lower frequencies corresponding to the Ca-O bond. These Ca-O stretching and bending vibrations typically occur in the far-infrared region (< 600 cm⁻¹). jmsse.in These bands are often weak in FT-IR but can sometimes be more prominent in the Raman spectrum. Identifying these modes confirms the formation of the calcium alkoxide complex and provides direct information about the calcium coordination environment.

Interactive Table: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy TechniqueComments
O-H Stretch AbsentFT-IR, RamanThe absence of the broad O-H stretching band (typically ~3300 cm⁻¹) of the parent alcohol is a key indicator of the formation of the alkoxide. docbrown.info
C-H Stretch 2850 - 3000FT-IR, RamanCharacteristic aliphatic C-H stretching vibrations from the butan-2-olate ligand. researchgate.net
C-O Stretch 950 - 1050FT-IR (strong)Shifted to a lower frequency compared to free butan-2-ol (~1100 cm⁻¹) due to the coordination of oxygen to the Ca²⁺ ion, which weakens the C-O bond. docbrown.info
Ca-O Stretch/Bend 200 - 600FT-IR, Raman (weak)These low-frequency modes are direct evidence of the metal-ligand bond. Their position and number can provide insight into the coordination geometry and whether ligands are terminal or bridging. jmsse.in

Interpretation of Alkoxide Vibrational Signatures

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides critical insights into the molecular structure and bonding within this compound. The interpretation of the vibrational spectra primarily focuses on the characteristic stretching frequencies of the alkoxide C-O and the metal-oxygen Ca-O bonds. These signatures are sensitive to the electronic environment and coordination geometry of the butan-2-olate ligand.

The C-O stretching vibration (ν(C-O)) in metal alkoxides typically appears in the infrared spectrum in the region of 900-1200 cm⁻¹. The exact position of this band is diagnostic of the nature of the alkoxide ligand. For this compound, the ν(C-O) band is a key indicator of the ligand's coordination mode. Similarly, the Ca-O stretching vibrations (ν(Ca-O)) are found in the far-infrared region, generally between 200 and 700 cm⁻¹, and provide direct information about the metal-ligand bond. researchgate.net The observation of multiple bands in these regions can suggest the presence of structurally distinct butan-2-olate ligands within the complex, such as those in different coordination environments or involved in oligomeric structures.

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
ν(C-O) Stretch900 - 1200Sensitive to the coordination mode (terminal vs. bridging) of the butan-2-olate ligand. Lower frequencies indicate a weaker C-O bond, often associated with bridging motifs.
ν(Ca-O) Stretch200 - 700Provides direct information on the calcium-oxygen bond strength and coordination environment. researchgate.net The frequency can be influenced by the degree of oligomerization.
δ(C-H) Bending1300 - 1500Characteristic vibrations of the butyl group, generally less sensitive to the coordination environment but useful for confirming the presence of the organic ligand.
ν(O-H) Stretch3200 - 3600A broad band in this region would indicate the presence of coordinated or solvated butan-2-ol or water, suggesting incomplete reaction or hydrolysis.

Correlating Spectral Features with Structural Motifs

The vibrational frequencies of the C-O and Ca-O bonds in this compound are highly dependent on the structural arrangement of the butan-2-olate ligands around the calcium center. Metal alkoxides, including calcium alkoxides, are known to form oligomeric or polymeric structures where alkoxide groups can act as either terminal or bridging ligands.

A terminal alkoxide ligand is bonded to a single calcium atom (Ca-OR). In this configuration, the C-O bond retains more of its single-bond character, and its stretching frequency is observed at a higher wavenumber, typically in the 1050-1200 cm⁻¹ range.

Advanced Mass Spectrometry for Molecular Association and Cluster Analysis

Calcium alkoxides have a strong tendency to form soluble oligomeric species or clusters in solution. nih.govresearchgate.net Advanced mass spectrometry techniques are indispensable for characterizing this molecular association, providing detailed information on the composition and stoichiometry of these larger aggregates.

High-Resolution Mass Spectrometry for Precise Compositional Assignment

High-resolution mass spectrometry (HRMS), often performed using techniques like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, is crucial for the unambiguous identification of species in a complex mixture. uvic.ca HRMS provides exceptionally accurate mass measurements (typically with sub-ppm mass accuracy), which allows for the determination of the precise elemental composition of an ion. chimia.ch

For this compound, HRMS can definitively distinguish between different oligomeric species, such as a trimeric cluster [Ca₃(OBu)₅]⁺ and other potential ions that might have a similar nominal mass. This precision is essential for validating the composition of newly synthesized complexes and for identifying species present in solution, including those that may incorporate solvent molecules or counter-ions.

ESI-MS and MALDI-TOF for Investigation of Oligomeric and Polymeric Species

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are "soft" ionization techniques that are particularly well-suited for the analysis of large, non-covalently bound assemblies like metal alkoxide clusters. nih.govcreative-proteomics.com These methods can transfer large ions from the solution or solid phase into the gas phase for mass analysis with minimal fragmentation, thus preserving the integrity of the oligomeric structures.

ESI-MS has proven to be a powerful tool for studying the aggregation of calcium alkoxides directly from solution. nih.govnih.gov Research has shown that even small differences in the structure of the alkoxide ligand can lead to significant variations in the composition of the clusters observed in the mass spectrum. researchgate.netresearchgate.net The technique allows for the identification of a series of oligomers, providing evidence for the dynamic equilibria that exist in solution. whiterose.ac.uk

MALDI-TOF MS is another valuable technique, often used for analyzing higher molecular weight compounds and metal complexes. duke.eduresearchgate.net It is particularly useful for characterizing metal atom clusters and can provide clear spectra of oligomeric species, where the distinctive isotopic patterns of the metal atoms aid in the identification of the number of metal centers in the cluster. nih.gov

The analysis of this compound by these methods would likely reveal a series of ions corresponding to different degrees of oligomerization.

Putative SpeciesFormulaCalculated m/z (for ⁴⁰Ca)Interpretation
Monomeric Cation[Ca(C₄H₉O)]⁺113.04Basic monomeric unit, may be observed as a fragment or a solvated species.
Dimeric Cation[Ca₂(C₄H₉O)₃]⁺299.16A common low-order oligomer for divalent metal alkoxides.
Trimeric Cation[Ca₃(C₄H₉O)₅]⁺485.28A higher-order cluster indicating a strong tendency for association.
Solvated Dimeric Cation[Ca₂(C₄H₉O)₃(C₄H₁₀O)]⁺373.23An adduct with a neutral butan-2-ol molecule, commonly observed in ESI-MS.

Note: Calculated m/z values are monoisotopic and for the most abundant isotope of Calcium (⁴⁰Ca). The observed spectrum would show a characteristic isotopic pattern.

Reactivity Profiles and Mechanistic Investigations of Calcium Dibutan 2 Olate in Organic Transformations

Catalytic Pathways Mediated by Calcium Dibutan-2-olate

The catalytic activity of this compound is centered around the coordination and activation of organic substrates at the calcium center, followed by nucleophilic attack by the alkoxide group. The specific pathway is highly dependent on the nature of the substrate and the reaction conditions.

Activation of Unsaturated Organic Substrates

While direct studies on the activation of unsaturated organic substrates specifically by this compound are not extensively detailed in the provided search results, the general reactivity of calcium alkoxides suggests a plausible mechanism. The calcium center can coordinate to the electron-rich double or triple bonds of unsaturated substrates, thereby polarizing them and rendering them more susceptible to nucleophilic attack. This activation is a key initial step in many catalytic cycles.

Polymerization Reactions Initiated by Calcium Alkoxides

Calcium alkoxides, including by extension this compound, are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide. The initiation step involves the nucleophilic attack of the butan-2-olate anion on the carbonyl carbon of the cyclic monomer. This leads to the cleavage of the ester bond and the formation of a linear ester with a terminal alkoxide, which then propagates the polymerization by attacking subsequent monomer units.

Novel dinuclear calcium complexes have demonstrated efficacy as bifunctional catalysts in the ring-opening copolymerization of epoxides and cyclic anhydrides. researchgate.netrsc.org While not specifying this compound, this research highlights the potential of calcium-based catalysts in producing polyesters under mild conditions. researchgate.netrsc.org The polymerization kinetics in some calcium-catalyzed systems show a dependence on both the catalyst and monomer concentrations, with the initiation step often involving the ring-opening of the epoxide. rsc.org

Monomer Catalyst System Resulting Polymer Key Findings
rac-LactideDinuclear Calcium ComplexesAtactic PolylactidesControlled polymerization with linear increase in molecular weight. researchgate.net
Epoxides and Cyclic AnhydridesDinuclear Calcium ComplexesPolyestersGood performance and quantitative formation of ester linkages under mild conditions. researchgate.netrsc.org

Transesterification and Alcoholysis Processes

In the realm of transesterification, calcium-based catalysts, particularly calcium oxide (CaO) derived from various sources, have been extensively studied for the production of biodiesel. beilstein-journals.orgnih.govnih.gov The generally accepted mechanism involves the activation of an alcohol by the basic calcium catalyst to form an alkoxide. This alkoxide then acts as a potent nucleophile, attacking the carbonyl carbon of the ester. A tetrahedral intermediate is formed, which subsequently collapses to yield a new ester and a new alkoxide.

While the provided information focuses on heterogeneous CaO catalysts, the fundamental principle of alkoxide-mediated nucleophilic attack is directly applicable to homogeneous catalysts like this compound. The butan-2-olate anion would serve as the initial nucleophile to initiate the transesterification cascade.

Reactants Catalyst Product Yield Reaction Time
Soybean Oil + MethanolCalcined Carbide Slag (CS600)Fatty Acid Methyl Esters99%2 hours
Soybean Oil + Propargyl AlcoholCalcined Carbide Slag (CS600)Fatty Acid Propargyl Esters97%4 hours
Soybean Oil + Ethanol (B145695)Calcined Carbide Slag (CS600)Fatty Acid Ethyl Esters91%3 hours
Soybean Oil + n-ButanolCalcined Carbide Slag (CS600)Fatty Acid Butyl Esters78%5 hours

The data in this table is based on studies using a heterogeneous calcium catalyst (CS600) and serves as an illustrative example of the potential of calcium-based catalysts in transesterification. nih.gov

Reactions of this compound with Protic and Aprotic Reagents

The reactivity of this compound is dictated by its basic and nucleophilic character, making it reactive towards a variety of protic and aprotic reagents.

Interactions with Carbonyl Compounds and Carboxylic Acid Derivatives

This compound is expected to react readily with carbonyl compounds such as aldehydes and ketones. The butan-2-olate anion can act as a nucleophile, adding to the electrophilic carbonyl carbon to form a new carbon-oxygen bond. This initial addition product, a calcium alkoxide, can then be protonated upon workup to yield the corresponding secondary or tertiary alcohol.

With carboxylic acid derivatives like esters and acid anhydrides, the reaction is likely to proceed via a nucleophilic acyl substitution mechanism. The butan-2-olate anion would attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the leaving group (an alkoxide from an ester or a carboxylate from an anhydride) would result in the formation of a new ester, specifically a butan-2-yl ester. libretexts.org

Reactivity with Metal Halides and Heterobimetallic Complex Formation

The reaction of calcium alkoxides with metal halides is a common route for the synthesis of heterobimetallic complexes. These complexes, which contain two different metal centers, can exhibit unique catalytic and structural properties not found in their homometallic counterparts. The general reaction involves a salt metathesis, where the alkoxide ligands are exchanged with halide ions.

For this compound, the reaction with a generic metal halide (MXn) can be represented as:

Ca(O-sec-Bu)₂ + n MX → M(O-sec-Bu)n + CaX₂

The success of this reaction is often driven by the precipitation of the insoluble calcium halide, which shifts the equilibrium towards the formation of the new metal alkoxide.

The formation of discrete heterobimetallic complexes often requires careful control of stoichiometry and reaction conditions to prevent the formation of simple mixtures of homometallic species. The butan-2-olate ligand, with its moderate steric bulk, can play a crucial role in stabilizing bridged structures. For instance, the reaction of this compound with a suitable metal halide in a coordinating solvent could lead to the formation of a bridged heterobimetallic complex.

While specific examples involving this compound are not readily found, the synthesis of heterobimetallic complexes involving other alkaline earth metals and various transition metals is well-documented. These syntheses often proceed through the reaction of a metal alkoxide with a metal halide or another metal precursor. The resulting heterobimetallic alkoxides can serve as precursors for advanced materials.

Table 1: Plausible Heterobimetallic Complexes from this compound and Metal Halides

Metal Halide ReactantPlausible Heterobimetallic Product StructurePotential Application
TiCl₄[Ca(μ-O-sec-Bu)₂(TiCl₃)]₂Catalyst for polymerization
ZnCl₂[Ca(μ-O-sec-Bu)₃(ZnCl)]Precursor for mixed-metal oxides
AlCl₃[Ca(μ-O-sec-Bu)₂(AlCl₂)]₂Lewis acidic catalyst

Note: The structures presented are hypothetical and based on known coordination chemistries of related compounds.

Thermal Decomposition Pathways and Stability Analysis

The thermal stability of metal alkoxides is a critical parameter for their application in processes that require elevated temperatures, such as chemical vapor deposition or as catalysts in high-temperature reactions. The decomposition of alkaline earth metal alkoxides generally proceeds via the elimination of an alkene and water, leading to the formation of the corresponding metal hydroxide (B78521), which can then further decompose to the metal oxide.

For this compound, a plausible thermal decomposition pathway would involve a β-hydride elimination mechanism, yielding butene, water, and ultimately calcium oxide.

Ca(OCH(CH₃)CH₂CH₃)₂ → CaO + 2 CH₃CH=CHCH₃ + H₂O

The thermal stability of alkaline earth metal compounds, including hydroxides and carbonates, generally increases down the group. This trend is attributed to the decreasing polarizing power of the larger cations, which leads to a less effective distortion of the anion's electron cloud and thus a stronger M-O bond. By analogy, the thermal stability of alkaline earth metal alkoxides is also expected to increase from magnesium to barium.

Studies on the thermal decomposition of calcium hydroxide (Ca(OH)₂), a potential product of the initial decomposition of this compound in the presence of moisture, show that it decomposes to calcium oxide (CaO) and water at temperatures around 400-500°C. The exact decomposition temperature can be influenced by factors such as heating rate and atmospheric conditions. It is expected that this compound would have a lower decomposition temperature than calcium hydroxide.

Kinetic and Thermodynamic Parameters of this compound Mediated Reactions

Due to a lack of specific studies on this compound, the kinetic and thermodynamic parameters for reactions it may mediate are not available. However, insights can be drawn from related systems, such as the use of other calcium alkoxides in transesterification reactions for biodiesel production.

Calcium alkoxides are known to be effective catalysts for transesterification. The reaction mechanism generally involves the nucleophilic attack of the alkoxide on the carbonyl group of the ester, leading to a tetrahedral intermediate.

Determination of Activation Parameters (ΔH‡, ΔS‡, ΔG‡)

The activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—provide crucial information about the transition state of a reaction. These parameters can be determined by studying the temperature dependence of the reaction rate constant using the Eyring equation.

For a hypothetical transesterification reaction catalyzed by this compound, one would expect the activation energy to be in a range comparable to that of other calcium-based catalysts. For instance, studies on the conversion of calcium hydroxide to calcium ethoxide and calcium isopropoxide have reported apparent activation energies of 29 ± 4 kJ mol⁻¹ and 37 ± 6 kJ mol⁻¹, respectively. These values reflect the energy barrier for the formation of the calcium alkoxide itself. In a catalytic cycle, the activation parameters would pertain to the rate-determining step, which is often the nucleophilic attack of the alkoxide.

Table 2: Hypothetical Activation Parameters for a this compound Catalyzed Transesterification

ParameterHypothetical Value RangeSignificance
ΔH‡ (kJ/mol)40 - 80Energy barrier of the reaction
ΔS‡ (J/mol·K)-80 to -20Degree of order in the transition state
ΔG‡ (kJ/mol)60 - 100Overall spontaneity of the reaction at a given temperature

Note: These values are illustrative and based on typical ranges for similar catalytic reactions.

Reaction Order and Rate Law Derivations

The rate law for a reaction describes the relationship between the rate of the reaction and the concentration of the reactants. For a reaction catalyzed by this compound, the reaction order with respect to the substrate, the alcohol, and the catalyst would need to be determined experimentally. This is typically achieved by systematically varying the initial concentration of each species while keeping the others constant and observing the effect on the initial reaction rate.

For many transesterification reactions catalyzed by metal alkoxides, the reaction is found to be first order in the substrate and first order in the catalyst. If the alcohol is used in large excess (as a solvent), its concentration may be considered constant, and the reaction would follow pseudo-first-order kinetics.

A plausible rate law for a this compound catalyzed transesterification of an ester (e.g., a triglyceride) with an alcohol (e.g., methanol) could be:

Rate = k [Ester]ᵃ [Alcohol]ᵇ [Ca(O-sec-Bu)₂]ᶜ

Where a, b, and c are the reaction orders with respect to the ester, alcohol, and catalyst, respectively, and k is the rate constant. Experimental determination would likely reveal that 'a' and 'c' are close to 1, while 'b' might be more complex depending on its role in the mechanism.

Elucidation of Reaction Mechanisms and Transient Intermediates

Understanding the detailed mechanism of a catalytic reaction is key to optimizing its efficiency. This involves identifying all the elementary steps, including the formation of any transient intermediates.

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques are powerful tools for studying reaction mechanisms as they allow for the monitoring of species concentrations in real-time without disturbing the reaction mixture. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are commonly employed.

For a reaction involving this compound, in situ FTIR spectroscopy could be used to monitor the disappearance of the carbonyl stretching band of the reactant ester and the appearance of the carbonyl band of the product ester. It could also potentially detect the formation of any long-lived intermediates that have distinct vibrational frequencies.

NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed structural information about the species in solution. While ⁴³Ca NMR is challenging due to the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus, it can provide direct information about the calcium coordination environment. Changes in the chemical shifts of the butan-2-olate ligand protons and carbons could indicate its involvement in different catalytic species.

By correlating the changes in the concentrations of reactants, products, and any observed intermediates over time, a detailed reaction profile can be constructed. This information, combined with kinetic data, allows for the proposal of a plausible reaction mechanism. For instance, the observation of a transient species that builds up and then decays as the product is formed would be strong evidence for its role as a reaction intermediate.

Table 3: Spectroscopic Techniques for Mechanistic Elucidation

TechniqueInformation ProvidedPotential Application for this compound Reactions
In Situ FTIRChanges in functional groupsMonitoring carbonyl group conversion, identifying intermediates with unique vibrational modes.
Raman SpectroscopyComplementary vibrational informationStudying symmetric vibrations, useful in aqueous systems.
NMR SpectroscopyDetailed structural informationCharacterizing the structure of the catalyst and intermediates in solution, determining concentrations.
Mass SpectrometryIdentification of species by mass-to-charge ratioDetecting oligomeric calcium alkoxide species in solution.

Isolation and Characterization of Putative Intermediates

There is a notable absence of specific studies in the scientific literature detailing the isolation and characterization of putative intermediates involving this compound in organic transformations. General studies on calcium alkoxides indicate their formation from precursors like calcium hydroxide or calcium oxide in the presence of the corresponding alcohol. For instance, investigations into the reaction of calcium hydroxide with ethanol and isopropanol (B130326) have been conducted, but similar detailed studies for butan-2-ol to form this compound and subsequently isolate reaction intermediates are not readily found.

In broader studies of metal alkoxides, intermediates are often transient and challenging to isolate. Their characterization typically relies on spectroscopic methods performed in situ. However, without specific research on this compound, any discussion on its intermediates would be speculative and fall outside the scope of documented scientific findings.

Isotopic Labeling Studies for Bond-Breaking and Bond-Forming Events

A review of published research reveals a lack of specific isotopic labeling studies conducted to investigate the bond-breaking and bond-forming events in reactions mediated by this compound. Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of labeled atoms. wikipedia.orgbionity.com This methodology allows for the precise determination of which bonds are cleaved and formed during a chemical transformation.

While the principles of isotopic labeling are well-established and have been applied to a wide range of chemical reactions, including those catalyzed by other metal complexes, its application to the specific case of this compound has not been reported in the available scientific literature. Therefore, no data from such studies can be presented.

Computational and Theoretical Chemistry Approaches to Calcium Dibutan 2 Olate Research

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the nature of chemical bonds and the distribution of electrons within a molecule. For calcium dibutan-2-olate, these methods can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is particularly useful for studying calcium-containing compounds. nih.gov DFT calculations can be employed to determine the optimized geometries, binding energies, and vibrational frequencies of this compound monomers and its potential oligomeric forms. researchgate.net Different functionals, such as B3LYP, are often benchmarked to provide results that correlate well with experimental data for calcium complexes. nih.gov

Table 1: Representative Theoretical Data for Metal-Alkoxide Systems from DFT Calculations

PropertyTypical Calculated Value RangeSignificance for this compound
Ca-O Bond Length2.2 - 2.4 ÅIndicates the strength and nature of the primary coordination bond.
O-Ca-O Bond Angle90 - 120°Defines the local geometry around the calcium ion.
Binding Energy-150 to -250 kcal/molReflects the stability of the calcium-ligand interaction.

Note: The values in this table are illustrative and based on general findings for calcium alkoxides and similar complexes. Specific values for this compound would require dedicated DFT calculations.

Natural Bond Orbital (NBO) analysis is a technique used to study bonding and charge transfer within a molecule. nih.govwikipedia.org It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. wikipedia.orgwisc.edu For this compound, NBO analysis can provide a detailed picture of the donor-acceptor interactions between the butan-2-olate ligands and the calcium metal center.

The analysis can quantify the degree of covalency in the predominantly ionic Ca-O bond by examining the delocalization of electron density from the oxygen lone pairs into the vacant orbitals of the calcium atom. researchgate.net The strength of these interactions can be estimated through second-order perturbation theory analysis of the Fock matrix in the NBO basis. researchgate.net

Table 2: NBO Analysis Metrics for Donor-Acceptor Interactions

NBO MetricDescriptionApplication to this compound
Donor-Acceptor Interaction Energy (E(2))The stabilization energy resulting from the delocalization of electrons from a donor NBO to an acceptor NBO.Quantifies the strength of the interaction between the oxygen lone pairs of the butan-2-olate ligand and the empty orbitals of the calcium ion.
Natural Population Analysis (NPA) ChargeThe charge on an atom calculated based on the occupancies of its natural atomic orbitals.Determines the partial charges on the calcium, oxygen, and other atoms, providing insight into the ionic character of the bonds.
HybridizationThe composition of the natural atomic orbitals in terms of the underlying basis functions.Describes the orbital shapes and orientations involved in bonding.

The distribution of charge within a molecule is a key determinant of its physical and chemical properties. walisongo.ac.id Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. libretexts.orglibretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules. libretexts.org

For this compound, an ESP map would likely show a region of high positive potential around the calcium ion and regions of negative potential localized on the oxygen atoms of the butan-2-olate ligands. researchgate.netyoutube.com This information is crucial for understanding intermolecular interactions, such as solvent effects and the initial stages of aggregation. The color-coding on an ESP map, typically with red indicating negative potential and blue indicating positive potential, allows for a qualitative assessment of the electrophilic and nucleophilic sites of the molecule. walisongo.ac.id

Molecular Dynamics Simulations for Solution Behavior and Aggregation

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of larger systems over time. mdpi.com MD simulations can provide insights into the behavior of this compound in solution, including its solvation and aggregation tendencies. mdpi.com

In a solvent, molecules of the solvent arrange themselves around a solute molecule in distinct layers known as solvation shells. researchgate.net MD simulations can be used to study the structure and dynamics of these solvation shells around this compound. nih.gov By analyzing the trajectories of the solvent and solute molecules, one can determine the coordination number of the calcium ion, the residence time of solvent molecules in the first solvation shell, and the nature of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces). arxiv.orgnih.gov

For instance, in a non-aqueous solvent, the butan-2-olate ligands would significantly influence the solvation structure. The simulation could reveal how the alkyl chains of the ligands interact with the solvent molecules and how this affects the accessibility of the calcium center.

Calcium alkoxides are known to form aggregates in solution, and this compound is likely no exception. researchgate.net MD simulations can be a powerful tool to investigate the mechanisms of self-assembly and aggregation. nih.govnih.gov By simulating a system with multiple this compound molecules, it is possible to observe their spontaneous association into larger clusters.

These simulations can help identify the driving forces for aggregation, such as the bridging of calcium centers by the butan-2-olate ligands. rsc.org The size and shape of the resulting aggregates can be characterized, and the dynamics of their formation and dissociation can be studied. nih.govchemrxiv.org Understanding these phenomena is crucial as the aggregation state of this compound can significantly impact its reactivity and physical properties.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at a molecular level. For this compound, theoretical modeling can be employed to investigate its reactivity, catalytic potential, and the formation of various products. This involves mapping out the potential energy surface for a given reaction, identifying the transition states, and calculating the associated energy barriers.

Prediction of Reaction Barriers and Rate Constants

A critical aspect of understanding a chemical reaction is determining its kinetics, which is governed by the activation energy (reaction barrier) and the rate constant. Computational methods, particularly quantum mechanics, offer a means to predict these parameters with increasing accuracy.

For a hypothetical decomposition or rearrangement reaction of this compound, various levels of theory can be applied. For instance, Density Functional Theory (DFT) with functionals like ωB97X-D3, or more accurate coupled-cluster methods such as CCSD(T)-F12a, can be used to calculate the energies of the reactant, transition state, and product. mit.edubohrium.comnih.gov The difference in energy between the reactant and the transition state provides the reaction barrier.

Once the barrier height is known, Transition State Theory (TST) can be used to estimate the rate coefficient. nih.gov High-accuracy calculations are crucial as errors in the barrier height of even a few kcal/mol can lead to orders of magnitude differences in the predicted rate constant. nih.gov For complex reactions, it is also important to consider zero-point vibrational energy (ZPVE) corrections. nih.gov

Below is a hypothetical data table illustrating the kind of information that could be generated for a reaction involving this compound.

Table 1: Hypothetical Predicted Reaction Barriers and Rate Constants for the Isomerization of this compound

Computational Method Reaction Barrier (kcal/mol) Rate Constant at 298 K (s⁻¹)
ωB97X-D3/def2-TZVP 15.8 1.2 x 10³

Note: The data in this table is purely illustrative and intended to demonstrate the output of such computational studies.

Computational Design of Catalytic Cycles

This compound may have potential as a catalyst, for example, in ring-opening polymerization or other organic transformations. Computational chemistry can play a pivotal role in designing and optimizing catalytic cycles involving this compound.

The process typically begins with proposing a plausible catalytic cycle based on known chemical principles. Each step in the cycle, including substrate binding, transition states for bond formation/breaking, and product release, is then modeled computationally. Key descriptors, such as adsorption energies and transition state energies, are calculated to assess the catalytic performance. nih.gov

The goal is to identify the rate-determining step in the cycle and then computationally screen modifications to the catalyst or reaction conditions that could lower the barrier of this step. For instance, the electronic and steric properties of the butan-2-olate ligand could be tuned to enhance catalytic activity. Volcano plots, which correlate a descriptor with the catalytic rate, are a common tool used in this screening process. nih.gov

Table 2: Hypothetical Descriptors for a Catalytic Cycle Involving this compound

Step in Catalytic Cycle Adsorption Energy (kcal/mol) Transition State Energy (kcal/mol)
Substrate Binding -8.2 N/A
First Transformation N/A 20.5 (Rate-Determining)
Intermediate Formation -15.3 N/A
Second Transformation N/A 12.1

Note: The data in this table is purely illustrative and intended to demonstrate the output of such computational studies.

Prediction of Spectroscopic Signatures from First Principles

Ab initio (from first principles) calculations can predict various spectroscopic properties of molecules with a high degree of accuracy. This is particularly valuable for identifying and characterizing transient species or for interpreting complex experimental spectra.

Computational Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict the frequencies and intensities of these modes.

By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. Methods like CCSD(T)-F12b have been shown to provide highly accurate vibrational frequencies, often within a few cm⁻¹ of experimental values for gas-phase molecules. mdpi.com

For this compound, such calculations could predict the characteristic stretching and bending frequencies of the C-O, C-C, and C-H bonds, as well as the vibrations involving the calcium-oxygen coordination. These predictions can aid in the interpretation of experimental IR and Raman spectra. The interaction of the calcium ion with the butan-2-olate ligand is expected to cause shifts in the vibrational frequencies compared to free butan-2-ol. nih.govnih.govresearchgate.net

Table 3: Hypothetical Calculated Vibrational Frequencies and Intensities for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Calculated IR Intensity (km/mol)
Ca-O Stretch 450 85
C-O Stretch 1080 120
CH₃ Rock 1350 45

Note: The data in this table is purely illustrative and intended to demonstrate the output of such computational studies.

Theoretical NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict NMR chemical shifts (¹H, ¹³C, etc.), which can be invaluable for assigning experimental spectra and confirming molecular structures.

There are several approaches to predicting NMR chemical shifts, including empirical rule-based methods, quantum mechanical (QM) calculations, and machine learning (ML) models. nih.gov QM methods, often using DFT, calculate the magnetic shielding tensor for each nucleus, which is then related to the chemical shift. liverpool.ac.uk The accuracy of these predictions can be very high, with mean absolute errors of 0.1 ppm or less for ¹H chemical shifts in some cases. nih.gov

For this compound, theoretical predictions of the ¹H and ¹³C chemical shifts would be expected to show distinct signals for the different protons and carbons in the butan-2-olate ligands. These predictions could help in confirming the coordination of the butan-2-olate to the calcium center and in determining the solution-state structure.

Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound in CDCl₃

Atom Predicted ¹H Chemical Shift Hypothetical Experimental ¹H Chemical Shift Predicted ¹³C Chemical Shift Hypothetical Experimental ¹³C Chemical Shift
CH₃ (terminal) 0.95 0.92 10.5 10.2
CH₂ 1.48 1.45 32.1 31.8
CH(O) 3.85 3.80 75.4 75.0

Note: The data in this table is purely illustrative and intended to demonstrate the output of such computational studies.

Applications of Calcium Dibutan 2 Olate in Advanced Materials Science and Sustainable Technologies Excluding Clinical

Precursor in Metal Oxide Synthesis and Sol-Gel Processes

The sol-gel process is a wet-chemical technique used for the fabrication of materials, particularly metal oxides, from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Calcium dibutan-2-olate serves as a valuable calcium precursor in these processes due to the controlled hydrolysis and condensation reactions it can undergo. This control is crucial for tailoring the microstructure and properties of the final material.

This compound is utilized in the synthesis of various calcium-containing ceramics and the deposition of thin films. These materials are important for a range of applications, including dielectrics, ferroelectrics, and protective coatings. In the sol-gel synthesis of calcium-containing oxides like calcium titanate (CaTiO3) or calcium copper titanate (CaCu3Ti4O12), this compound can be used in conjunction with other metal alkoxides, such as titanium isopropoxide. The sol-gel method allows for the creation of highly pure and homogeneous materials at lower temperatures compared to traditional solid-state reaction methods. semanticscholar.org

The process typically involves the hydrolysis of the metal alkoxide precursors in an alcoholic solution, followed by a series of condensation reactions to form a three-dimensional metal-oxygen-metal network. The chemical structure of the alkoxide precursor, such as the steric hindrance of the butan-2-olate group, influences the rates of hydrolysis and condensation, thereby affecting the final structure and properties of the ceramic material.

Thin films of calcium-containing ceramics can be deposited on various substrates using techniques like spin coating or dip coating of the sol, followed by a thermal annealing step to crystallize the film. mdpi.commdpi.com Chemical Vapor Deposition (CVD) is another technique where volatile precursors are used to deposit thin films, and while not as common for this specific compound, related metal alkoxides are widely used. cambridge.org

Table 1: Examples of Sol-Gel Synthesis of Calcium-Containing Materials

Target Material Calcium Precursor System Co-precursor(s) Typical Processing Steps Resulting Material Properties
Calcium Aluminate (CaAl2O4) Calcium Nitrate Tetrahydrate Aluminium sec-butoxide Hydrolysis, Gelation, Calcination at 1000°C Nanocrystalline powder researchgate.net
Calcium Silicate (B1173343) Cements Calcium Nitrate / Calcium Chloride Tetraethyl orthosilicate (B98303) (TEOS) Hydrolysis in acidic medium, Gelation, Heat treatment at 1400°C Bioactive cement with high tricalcium silicate content nih.gov
Calcium Titanate (CaTiO3) Calcium Alkoxide (general) Titanium Alkoxide Hydrolysis and Condensation, Annealing High-purity ceramic powders or thin films
CaO-SiO2 Systems Metallic Calcium Tetraethyl orthosilicate (TEOS) Sol-gel reaction, Calcination Porous binary oxide systems with high surface area mdpi.com

The synthesis of nanomaterials with specific sizes and shapes is critical for their application in catalysis, electronics, and beyond. Using this compound as a precursor allows for precise control over the nucleation and growth of calcium-based nanoparticles, such as calcium oxide (CaO) and calcium carbonate (CaCO3). nih.govsemanticscholar.orgresearchgate.net

In a typical synthesis, the controlled addition of water to a solution of this compound initiates hydrolysis, forming calcium hydroxide (B78521) intermediates. The concentration of reactants, temperature, and the presence of surfactants or stabilizing agents can be adjusted to control the particle size and prevent agglomeration. d-nb.infopreprints.org Subsequent calcination of the calcium hydroxide or carbonate precursors yields calcium oxide nanoparticles. mdpi.com The morphology of the resulting nanoparticles—whether spherical, rod-shaped, or porous—can be influenced by the specific reaction conditions and the nature of the alkoxide precursor. acs.orgnih.govresearchgate.net Green synthesis methods, which may use plant extracts as reducing and capping agents, also offer an environmentally friendly route to calcium oxide nanoparticles, though they typically start from more common salts like calcium chloride. nih.govmdpi.com

Table 2: Synthesis of Calcium-Based Nanoparticles

Nanoparticle Synthesis Method Precursor(s) Key Control Parameters Average Particle Size
Calcium Oxide (CaO) Precipitation Calcium Chloride, Sodium Hydroxide Reactant concentration, Stirring speed, Calcination temperature Nanometer to sub-micron range researchgate.netd-nb.info
Calcium Oxide (CaO) Sol-Gel Calcium salt (from eggshell), HCl, NaOH Gelation, Drying temperature (900°C) 50-198 nm mdpi.com
Calcium Carbonate (CaCO3) Precipitation Calcium Chloride, Sodium Carbonate Reactant concentration, Reaction time 4-20 µm (microparticles) nih.gov
Calcium Oxide (CaO) Green Synthesis Calcium Nitrate, Moringa oleifera extract pH, Temperature ~20-50 nm

Role in Polymer Science and Controlled Polymerization

Calcium alkoxides, including this compound, have found utility as initiators and modifiers in the field of polymer science. Their reactivity allows for the controlled synthesis of polymers with specific architectures and properties.

Calcium-based initiators are particularly effective for the ring-opening polymerization (ROP) of cyclic esters such as lactide (to form polylactide, PLA) and ε-caprolactone (to form polycaprolactone, PCL). researchgate.netresearchgate.net These polymers are of significant interest due to their biodegradability and biocompatibility.

In ROP, the calcium alkoxide can initiate polymerization through a coordination-insertion mechanism. The butan-2-olate group can act as the initiating species, attacking the carbonyl carbon of the cyclic ester monomer. This opens the ring and incorporates the monomer into the growing polymer chain, which remains attached to the calcium center. This process allows for good control over the polymer's molecular weight and a narrow molecular weight distribution, which are hallmarks of a controlled or living polymerization. researchgate.net Calcium complexes can be designed to be highly active, sometimes in combination with other reagents, to produce polyesters with specific tacticities (the stereochemical arrangement of adjacent chiral centers). researchgate.netrsc.org

Table 3: Calcium-Initiated Ring-Opening Polymerization (ROP)

Monomer Initiator/Catalyst System Polymerization Type Resulting Polymer Key Features
rac-Lactide (rac-LA) Dinuclear Calcium Complexes Ring-Opening Copolymerization Atactic or Heterotactic Polylactide Tacticity can be controlled by temperature researchgate.net
ε-Caprolactone (ε-CL) Magnesium/Calcium Amide Complexes Ring-Opening Polymerization Polycaprolactone Active initiation observed researchgate.net
Lactide (LA) Titanium Alkoxides (comparative to Ca complexes) Ring-Opening Polymerization Polylactide Controlled polymerization with linear molecular weight vs. conversion researchgate.net
Cyclic Esters Calcium Alkoxide generated in situ Ring-Opening Polymerization Polyester Efficient and versatile initiating system researchgate.net

Beyond initiation, calcium compounds can be used to modify the properties of existing polymers. While direct use of this compound for this purpose is less documented, the principle of using metal alkoxides to alter polymer characteristics is established. For instance, polymeric alkoxide compounds containing metals like calcium can be used to couple polymer chains, thereby controlling the viscosity of the final polymer product. google.com

In polymer composites, calcium-based fillers like calcium carbonate are often surface-treated to improve their compatibility and adhesion with the polymer matrix. While not a direct application of this compound, this highlights the importance of controlling the surface chemistry of calcium-containing materials in polymer science. Modifying the surface of calcium carbonate fillers with suitable coupling agents can transform them from being hydrophilic to hydrophobic, enhancing their dispersion in non-polar polymer matrices and improving the mechanical properties of the composite. mdpi.comresearchgate.net

Future Directions and Perspectives in Calcium Dibutan 2 Olate Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

The future development and industrial application of calcium dibutan-2-olate hinges on the availability of efficient, scalable, and cost-effective synthetic routes. Current methodologies, while effective at a lab scale, present challenges for large-scale production. Future research will likely focus on overcoming these limitations.

Traditional synthesis often involves the direct reaction of metallic calcium with butan-2-ol. google.com However, this method can be hindered by the high reactivity of calcium metal, which can be difficult to control and requires stringent safety protocols. google.com To improve upon this, research into using activated forms of calcium, such as ammonia-activated calcium, could provide pathways to milder reaction conditions and improved yields. rsc.org

A particularly promising avenue for future exploration is the development of synthetic methods that avoid the use of expensive and highly reactive metallic calcium altogether. One such novel approach involves the reaction of calcium carbide with the corresponding alcohol, in this case, butan-2-ol. google.com This method utilizes a more readily available and less hazardous calcium source, potentially lowering production costs and simplifying the manufacturing process. google.com Further research is needed to optimize reaction conditions, such as temperature and catalyst choice, to maximize the conversion rate and purity of the final product. google.com Another area of investigation is the direct conversion of calcium hydroxide (B78521) into calcium alkoxides, which has been shown to be feasible for simpler alcohols and could be adapted for butan-2-ol. nih.gov

The table below summarizes potential synthetic methodologies that warrant further investigation for the scalable production of this compound.

Synthetic Method Calcium Source Key Advantages Areas for Future Research & Optimization
Direct AlcoholysisMetallic CalciumHigh purity productImproving reaction control, enhancing safety protocols for scale-up.
Activated Metal ReactionAmmonia-activated CalciumMilder reaction conditions, potentially higher reactivity.Optimizing activation process, assessing cost-effectiveness.
Carbide RouteCalcium Carbide (CaC₂)Low-cost and abundant starting material, avoids highly reactive metal.Catalyst development, optimization of reaction temperature and pressure, byproduct management.
Hydroxide ConversionCalcium Hydroxide (Ca(OH)₂)Inexpensive and safe calcium source.Investigating reaction kinetics and equilibrium with butan-2-ol, efficient water removal. nih.gov

Integration of Advanced Analytical Techniques for In Situ Mechanistic Elucidation

A deep understanding of the reaction mechanism is crucial for optimizing the catalytic performance of this compound and for the rational design of next-generation catalysts. Future research will increasingly rely on advanced, in situ analytical techniques that allow for the observation of the catalyst under actual working conditions—a field known as operando spectroscopy. rsc.orgsemanticscholar.org

Operando spectroscopy combines the real-time spectroscopic characterization of a catalyst with simultaneous measurement of its catalytic activity and selectivity. semanticscholar.orgethz.ch This approach provides invaluable insights into the dynamic structure of the active sites and the nature of transient intermediates that are invisible to conventional ex situ analysis. rsc.orgchimia.ch

For this compound, techniques such as in situ Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy can be employed to monitor the coordination of substrates to the calcium center and the transformation of reactants during catalytic cycles, such as polymerization reactions. mdpi.com Other powerful operando techniques that are expected to play a significant role include:

Raman Spectroscopy: To probe the vibrational modes of the catalyst and adsorbed species, providing information on the Ca-O bond and the structural integrity of the complex during the reaction. chimia.ch

X-ray Absorption Spectroscopy (XAS): To determine the local coordination environment and oxidation state of the calcium center, revealing changes in the catalyst structure as it interacts with substrates. chimia.ch

X-ray Diffraction (XRD): To track changes in the crystalline structure of heterogeneous catalysts derived from or incorporating this compound. chimia.ch

By combining the data from these multi-technique approaches, researchers can build a comprehensive picture of the catalytic cycle, identify rate-determining steps, and understand deactivation pathways. ethz.ch

Analytical Technique Type Potential Insights for this compound Research
ATR-FTIR SpectroscopyIn Situ / OperandoMonitoring of reactant conversion and product formation in real-time; identification of surface adsorbates and reaction intermediates. mdpi.com
Raman SpectroscopyIn Situ / OperandoElucidation of the catalyst's structural changes under reaction conditions; characterization of metal-ligand bonds. chimia.ch
X-ray Absorption Spectroscopy (XAS)In Situ / OperandoDetermination of the electronic structure and local coordination environment of the calcium center during catalysis. chimia.ch
Nuclear Magnetic Resonance (NMR)In SituTracking the transformation of soluble species and intermediates in homogeneous catalysis. acs.org

Expansion of this compound's Role in Untapped Catalytic Transformations

While the catalytic activity of calcium compounds has been demonstrated in several areas, the specific potential of this compound remains largely untapped. Future research is expected to significantly broaden its application scope, particularly in green and sustainable chemistry.

One of the most promising areas is in polymer synthesis . Calcium complexes are known to be effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polymers. rsc.orgresearchgate.net The unique steric and electronic properties of the dibutan-2-olate ligand could offer novel control over polymer molecular weight, stereoselectivity, and reaction rates. Further investigations into its effectiveness in the ring-opening copolymerization of epoxides and cyclic anhydrides could lead to new classes of functional polyesters. rsc.org

Another critical area for exploration is the utilization of carbon dioxide (CO₂) . The catalytic conversion of CO₂ into value-added chemicals is a key goal for a circular economy. Calcium-based catalytic systems have shown promise in the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are valuable as green solvents and intermediates for polycarbonates. acs.orgacs.orgwhiterose.ac.uk Research into the efficacy of this compound, potentially in combination with co-catalysts, could lead to highly active and selective systems that operate under mild conditions. acs.orgacs.org

Further potential applications that warrant investigation include:

Transesterification reactions: For the production of biodiesel.

C-H bond activation: A challenging but highly desirable transformation in organic synthesis.

Hydroamination and hydrosilylation reactions: For the atom-economical synthesis of valuable organic compounds.

Potential Catalytic Application Reaction Type Significance and Potential Impact
Biodegradable Polymer SynthesisRing-Opening Polymerization (ROP)Production of sustainable alternatives to fossil-fuel-based plastics like polylactic acid (PLA). rsc.org
CO₂ UtilizationCycloaddition with EpoxidesConversion of a greenhouse gas into valuable cyclic carbonates for use as green solvents and chemical intermediates. acs.orgwhiterose.ac.ukrsc.org
Biodiesel ProductionTransesterificationDevelopment of catalysts for renewable fuel synthesis.
Fine Chemical SynthesisC-H Activation, HydroaminationCreation of more efficient and atom-economical routes to complex organic molecules.

Application of Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design

The convergence of catalysis research with machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new catalysts and materials. youtube.com For this compound, these computational tools offer a powerful approach to accelerate research and uncover complex structure-property relationships that are not intuitively obvious.

A key future direction will be the development of predictive models for catalyst performance . catalyst-intelligence.comchemistryviews.org This involves creating datasets from a combination of experimental results and computational chemistry simulations. ML algorithms can then be trained on this data to predict how changes in reaction parameters (e.g., temperature, pressure, solvent) or even modifications to the ligand structure would impact the catalytic activity and selectivity of this compound. This data-driven approach can significantly reduce the number of experiments needed, saving time and resources. chemistryviews.org

The typical workflow for integrating ML into this compound research would involve:

Data Generation: Systematically collecting high-quality experimental and/or computational data on the catalyst's performance under various conditions.

Feature Engineering: Describing the catalyst and reaction conditions using relevant chemical descriptors.

Model Training: Using ML algorithms (e.g., random forests, neural networks) to learn the relationship between the descriptors and the observed catalytic performance. youtube.com

Prediction and Validation: Using the trained model to predict the performance of new, untested catalyst variations or conditions, followed by experimental validation of the most promising candidates. mdpi.com

Development of Next-Generation Calcium-Based Functional Materials and Hybrid Systems

Beyond its direct catalytic applications, this compound is a promising precursor for the synthesis of advanced functional materials and hybrid systems. Its controlled decomposition or reaction can yield calcium-containing materials with tailored properties.

Future research will likely explore the use of this compound in sol-gel processes to create nanostructured calcium oxides or mixed-metal oxides. mdpi.com These materials could have applications in heterogeneous catalysis, sorption, or as components in ceramics. The characteristics of the alkoxide precursor can significantly influence the morphology and crystalline phase of the resulting ceramic nanoparticles. acs.org

A particularly exciting frontier is the development of organic-inorganic hybrid materials . By integrating this compound into polymer matrices, it may be possible to create novel composites with enhanced thermal, mechanical, or bioactive properties. mdpi.comtandfonline.combohrium.com For instance, its incorporation into biodegradable polymers could lead to materials for bone tissue engineering, where the calcium component could promote cell growth and integration. mdpi.combohrium.com This approach mimics natural biomineralization processes to create highly organized and functional materials. mdpi.combohrium.com

Potential areas for the development of new materials from this compound include:

Bioactive Scaffolds: For use in regenerative medicine and bone repair. researchgate.net

Heterogeneous Catalyst Supports: Where the controlled deposition of calcium oxide on a support material can create specific active sites.

Functional Coatings: Providing surfaces with enhanced hardness, biocompatibility, or other desired properties.

Precursors for Metal-Organic Frameworks (MOFs): Creating porous materials for gas storage, separation, or catalysis.

The versatility of this compound as both a catalyst and a material precursor ensures that it will be at the forefront of ongoing research into sustainable chemistry and advanced materials science.

Q & A

Q. What steps mitigate bias in this compound research, particularly in data interpretation?

  • Methodological Answer :
  • Blinded Analysis : Separate data collection and interpretation teams.
  • Peer Review : Pre-publish protocols on platforms like *Protocols.io * for community feedback.
  • Negative Results Reporting : Document non-confirmatory experiments to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.